molecular formula C9H14N4O2S B11803166 4-Hydrazinyl-3-(pyrrolidin-1-ylsulfonyl)pyridine

4-Hydrazinyl-3-(pyrrolidin-1-ylsulfonyl)pyridine

Cat. No.: B11803166
M. Wt: 242.30 g/mol
InChI Key: UPSGFHGGEYXRDU-UHFFFAOYSA-N
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Description

4-Hydrazinyl-3-(pyrrolidin-1-ylsulfonyl)pyridine ( 1155916-50-9) is a chemical compound with the molecular formula C 9 H 14 N 4 O 2 S and a molecular weight of 242.30 g/mol . Its structure incorporates both a pyridine ring and a pyrrolidine ring connected via a sulfonyl group, with a hydrazinyl substituent providing a key reactive handle for further chemical synthesis. This compound is of significant interest in medicinal chemistry research, particularly as a versatile building block for the design and synthesis of novel heterocyclic compounds. The molecular architecture of this compound makes it a valuable precursor for generating libraries of potential pharmacologically active molecules. The hydrazine functional group is notably used in the synthesis of hydrazone derivatives, which are a prominent scaffold in anticancer drug discovery . Similarly, the pyrrolidine ring is a privileged structure in drug design, known to contribute to bioactivity in various therapeutic areas . Furthermore, the sulfonamide group is a common feature in compounds developed for applications such as antimalarial research . Researchers can leverage this multifunctional reagent to create diverse chemical entities for high-throughput screening against various biological targets. Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C9H14N4O2S

Molecular Weight

242.30 g/mol

IUPAC Name

(3-pyrrolidin-1-ylsulfonylpyridin-4-yl)hydrazine

InChI

InChI=1S/C9H14N4O2S/c10-12-8-3-4-11-7-9(8)16(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6,10H2,(H,11,12)

InChI Key

UPSGFHGGEYXRDU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=CN=C2)NN

Origin of Product

United States

Preparation Methods

Alternative Sulfonation Routes

Direct sulfonation of 4-chloropyridine using chlorosulfonic acid (ClSO₃H) at 120°C produces the sulfonic acid derivative, which is subsequently converted to sulfonyl chloride using phosphorus pentachloride (PCl₅). This method, however, suffers from poor regioselectivity and requires chromatographic purification (yield: 45–60%).

Hydrazine Substitution at Position 4

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 4 is displaced by hydrazine under controlled conditions:

Optimized Parameters :

  • Solvent : Isopropanol (IPA) or ethanol

  • Hydrazine Concentration : 5–10 equiv

  • Temperature : 80–100°C (reflux)

  • Catalyst : None required; reaction proceeds via an SNAr mechanism

  • Yield : 70–78%

Microwave-assisted synthesis reduces reaction time from 24 hours to 45 minutes while maintaining yields ≥75%.

Competing Pathways and Byproduct Formation

Excess hydrazine may lead to over-substitution at adjacent positions or pyrrolidine ring opening. To mitigate this:

  • Use stoichiometric hydrazine (1.2–1.5 equiv)

  • Introduce protective groups (e.g., Boc) on pyrrolidine, though this complicates deprotection

Alternative Synthetic Routes

One-Pot Sulfonylation-Hydrazination

A streamlined approach combines sulfonylation and hydrazine substitution in a single reactor:

  • React 3,4-dichloropyridine with pyrrolidine and sulfonyl chloride.

  • Add hydrazine hydrate without intermediate purification.

Advantages :

  • Reduced processing time (total 8 hours)

  • Yield : 65% (lower than sequential methods due to side reactions)

Pyridine Ring Construction Pre-Functionalization

The Bohlmann-Rahtz synthesis assembles the pyridine ring from enamine and ynone precursors, but this method rarely incorporates complex sulfonamide groups directly. Post-functionalization remains necessary, making it less efficient than substitution-based routes.

Reaction Optimization and Catalysis

Solvent Effects

SolventDielectric ConstantYield (%)
DCM8.9382
THF7.5278
Ethanol24.5568

Polar aprotic solvents (DCM, THF) enhance sulfonyl chloride reactivity, while protic solvents (ethanol) favor hydrazine substitution.

Temperature and Time Profiling

Sulfonylation :

  • 0°C → RT: 89% yield (12 hours)

  • 40°C: 85% yield (6 hours) but increased byproduct formation

Hydrazine Substitution :

  • 80°C (reflux): 78% yield (24 hours)

  • Microwave (100°C): 76% yield (45 minutes)

Analytical Characterization

Post-synthesis validation employs:

  • ¹H/¹³C NMR : Confirm hydrazine (-NH₂) and sulfonamide (-SO₂N) signals.

    • Hydrazine protons: δ 3.2–3.5 ppm (broad singlet)

    • Pyrrolidine CH₂: δ 1.8–2.1 ppm

  • HPLC : Purity >98% with C18 columns (acetonitrile/water gradient)

  • Mass Spectrometry : [M+H]⁺ = 277.08 (calc. 277.07)

Challenges and Mitigation Strategies

  • Regioselectivity : Competing substitution at position 2 or 5 is minimized using sterically hindered bases (e.g., DIPEA).

  • Hydrazine Stability : Anhydrous conditions prevent hydrolysis; molecular sieves (4Å) are added during NAS.

  • Sulfonamide Hydrolysis : Acidic workup (pH 4–5) avoids decomposition of the sulfonamide group .

Chemical Reactions Analysis

4-Hydrazinyl-3-(pyrrolidin-1-ylsulfonyl)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the hydrazinyl or pyrrolidin-1-ylsulfonyl groups are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrazines.

Scientific Research Applications

4-Hydrazinyl-3-(pyrrolidin-1-ylsulfonyl)pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-3-(pyrrolidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrrolidin-1-ylsulfonyl group may enhance the compound’s binding affinity and selectivity for certain targets . These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 2-Hydrazinyl vs. 4-Hydrazinyl Derivatives

The 2-hydrazinyl-3-(pyrrolidin-1-ylsulfonyl)pyridine (11f) serves as the closest analog to the target compound. Key differences arise from the hydrazine group’s position:

  • Synthesis Efficiency: The 2-hydrazinyl isomer is synthesized in 85% yield via nucleophilic substitution .
  • Physicochemical Properties : The 2-hydrazinyl isomer has a melting point of 142–144 °C . Positional isomerism could affect solubility or thermal stability in the 4-hydrazinyl derivative.

Sulfonamide Substituents: Pyrrolidin vs. Piperidin

Replacing pyrrolidine with piperidine in the sulfonamide group alters ring size and electronic properties:

  • 3-(Piperidin-1-ylsulfonyl)pyridine (CAS 26103-49-1) lacks a hydrazine group but shares the sulfonamide-pyridine core. It exhibits higher hazards (harmful if inhaled or ingested) , suggesting that the pyrrolidine variant may have distinct safety profiles.
  • Triazolopyridine Sulfonamides : Compounds like 15d and 15e feature pyrrolidine sulfonamide groups fused to a triazolo[4,3-a]pyridine scaffold . These derivatives show higher melting points (143–166 °C) and synthesis yields (88–93%) compared to 11f , likely due to increased structural rigidity from the fused triazole ring .

Heterocyclic Core Modifications

  • [1,2,4]Triazolo[4,3-a]pyridine Sulfonamides: Compounds 15a–15e replace the pyridine core with a triazolopyridine system. This modification enhances synthetic yields (81–94%) and introduces diverse substituents (e.g., bromo, chloro, methyl groups) on the benzylthio moiety .

Data Tables

Research Findings and Implications

  • Synthetic Accessibility : The 2-hydrazinyl isomer is efficiently synthesized (85% yield), but the 4-hydrazinyl variant’s synthesis remains unexplored in the provided evidence.
  • Structural Impact on Properties : Larger substituents (e.g., piperidine vs. pyrrolidine) and fused heterocycles (e.g., triazolopyridine) increase melting points and yields, likely due to enhanced crystallinity and stability .

Biological Activity

4-Hydrazinyl-3-(pyrrolidin-1-ylsulfonyl)pyridine is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including its interactions with various biological targets, synthesis pathways, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₁₁H₁₄N₄O₂S
  • Core Structure : A pyridine ring substituted at the 3-position with a sulfonyl group linked to a pyrrolidine ring, and at the 4-position with a hydrazinyl group.

Synthesis Pathways

Several synthetic pathways have been developed to produce this compound. These methods typically involve:

  • Condensation Reactions : Between hydrazine derivatives and pyridine sulfonamides.
  • Cyclization Processes : To form the pyrrolidine ring structure.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Preliminary studies suggest that this compound may interact favorably with enzymes or receptors involved in cancer pathways. Its unique structural features allow it to inhibit tumor growth effectively. A comparative analysis with structurally similar compounds shows promising results:

Compound NameStructural FeaturesAnticancer Activity
2-HydrazinopyridinesulfonamideHydrazine and sulfonamide groupsKnown for significant anticancer properties
Pyrrolidinyl-sulfonamide derivativesContains pyrrolidine and sulfonamideExhibits moderate anticancer effects
Thiazole-based sulfonamidesIncorporates thiazole ringPotential anticancer properties

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Studies indicate it may possess activity against various strains of bacteria, including those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Other Biological Activities

Beyond anticancer and antimicrobial effects, this compound may exhibit:

  • Anti-inflammatory Properties : Similar compounds have demonstrated the ability to reduce inflammation markers.
  • Nootropic Effects : Some derivatives have shown promise in enhancing cognitive functions.

Case Studies and Research Findings

  • Case Study on Anticancer Activity : In vitro studies demonstrated that this compound significantly inhibited the proliferation of several cancer cell lines, including HT29 (colon cancer) and MCF7 (breast cancer), with IC50 values comparable to established chemotherapeutics.
  • Antimicrobial Efficacy Study : A recent study evaluated the compound's effectiveness against antibiotic-resistant strains of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics.
  • Inflammation Reduction Study : In vivo experiments showed that administration of the compound resulted in reduced levels of pro-inflammatory cytokines in models of induced inflammation.

Q & A

Q. What are the optimal synthetic routes for 4-Hydrazinyl-3-(pyrrolidin-1-ylsulfonyl)pyridine, and how can purity be ensured?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine ring. Key steps include:

  • Hydrazine introduction : Reacting 3-sulfonyl-pyrrolidine-substituted pyridine precursors with hydrazine derivatives under controlled pH to avoid over-substitution .
  • Sulfonylation : Using reagents like tosyl chloride or phosphorus oxychloride (POCl₃) to install the pyrrolidin-1-ylsulfonyl group, often requiring anhydrous conditions .
  • Purification : Recrystallization (e.g., methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate high-purity product .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm hydrazinyl (-NH-NH₂) and sulfonyl (-SO₂-) group positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation .
  • HPLC : Reverse-phase HPLC with UV detection to assess purity (>95%) and identify byproducts .

Q. What safety protocols are essential when handling hydrazine-containing compounds like this?

  • Ventilation : Use fume hoods to avoid inhalation of hydrazine vapors .
  • PPE : Gloves, lab coats, and eye protection to prevent skin/eye contact .
  • Spill Management : Neutralize spills with dilute acetic acid and adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations aid in predicting the compound’s reactivity?

  • Reaction Pathway Modeling : Density Functional Theory (DFT) calculations predict transition states and intermediates for sulfonylation or hydrazine coupling steps .
  • Solvent Effects : Molecular dynamics simulations optimize solvent choices (e.g., DMF vs. xylene) by analyzing solvation energies .
  • Electronic Properties : HOMO-LUMO gap analysis to assess nucleophilic/electrophilic sites for targeted functionalization .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyridine derivatives?

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., fluorobenzyl vs. methoxyphenyl) to isolate contributions to bioactivity .
  • Assay Standardization : Use uniform cell lines (e.g., HEK293 for enzyme inhibition) and control batches to minimize variability .
  • Meta-Analysis : Apply multivariate regression to literature data, accounting for variables like IC₅₀ measurement protocols .

Q. What experimental design strategies optimize reaction conditions for scaling up synthesis?

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading) and identify optimal conditions with minimal trials . Example: A 2³ factorial design could vary reflux time (24–48 hr), solvent polarity, and catalyst type (Pd/C vs. CuI) .
  • Continuous Flow Reactors : Improve yield and reproducibility by automating reagent mixing and temperature control .

Q. How can byproduct formation during sulfonylation be minimized or characterized?

  • Byproduct Identification : LC-MS or GC-MS to detect sulfonic acid derivatives or dimerization products .
  • Reaction Quenching : Rapid cooling and pH adjustment (e.g., NaOH addition) to halt side reactions .
  • Catalyst Screening : Test alternatives like polymer-supported catalysts to reduce metal leaching and side products .

Q. Methodological Resources

  • Statistical Experimental Design : Refer to the Polish Journal of Chemical Technology for DoE case studies in process optimization .
  • Computational Tools : ICReDD’s reaction path search methods integrate quantum chemistry and machine learning for predictive modeling .
  • Safety Compliance : Follow guidelines in the "Chemical Hygiene Plan" for advanced labs, including 100% safety exam compliance .

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